4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C12H7Cl2N3 and a molecular weight of 264.11 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenylhydrazine with 4-chloro-3-nitrobenzaldehyde, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrazine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and ring fusion.
Pyrazolo[3,4-d]pyrimidines: Another class of related compounds with distinct biological activities.
Uniqueness
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, with the CAS number 1019918-88-7, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H7Cl2N3. The structure features a pyrazolo[1,5-a]pyrazine core with chlorine substituents that may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds related to pyrazolo derivatives. For instance, a study on similar pyrazolo compounds indicated that they exhibited significant inhibitory activity against various kinases associated with cancer progression. Specifically, compounds showed low micromolar activity against AKT2/PKBβ, a critical kinase in glioma malignancy .
Table 1: Summary of Anticancer Activity
Compound | Target Kinase | IC50 (µM) | Cancer Type |
---|---|---|---|
4j | AKT2/PKBβ | 12 | Glioblastoma |
4j | AKT1/PKBα | 14 | Glioblastoma |
The compound 4j (related to the pyrazolo series) was noted for its ability to inhibit the formation of neurospheres from primary patient-derived glioma stem cells while showing relatively low toxicity to non-cancerous cells .
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases that are pivotal in oncogenic signaling pathways. The inhibition of AKT signaling is particularly noteworthy as it plays a vital role in cell survival and proliferation in cancer cells.
Case Studies and Research Findings
In an examination of various pyrazolo derivatives, it was found that modifications to the pyrazole core could enhance biological activity. For example, substituents like chlorine were shown to improve anticancer efficacy against glioma cell lines .
Another study reported that certain substituted pyrazoles displayed selective inhibition of AMPARs (α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors), which are implicated in neurodegenerative diseases . Although not directly related to this compound, these findings suggest a broader potential for pyrazole derivatives in therapeutic applications.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10-7-11-12(14)15-4-5-17(11)16-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLJJYGXHIZWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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